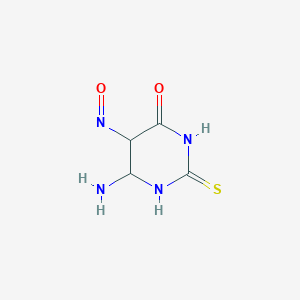

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

Beschreibung

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound featuring a diazinan-4-one core substituted with amino (–NH₂), nitroso (–NO), and sulfanylidene (=S) groups.

Eigenschaften

Molekularformel |

C4H6N4O2S |

|---|---|

Molekulargewicht |

174.18 g/mol |

IUPAC-Name |

6-amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H6N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1-2H,5H2,(H2,6,7,9,11) |

InChI-Schlüssel |

ZTRKICVAJKETRR-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(NC(=S)NC1=O)N)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one can be achieved through a multi-step process involving the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Diazinan-4-one Derivatives

To contextualize its properties, 6-amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is compared with structurally related diazinan-4-one derivatives described in the evidence. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity: The target compound’s nitroso (–NO) and sulfanylidene (=S) groups distinguish it from analogs bearing imino (=NH), chloro (–Cl), or aryl substituents. These groups may enhance its hydrogen-bonding capacity (e.g., –NO as an acceptor) and redox activity compared to imino-containing derivatives .

Molecular Weight and Solubility: Derivatives with bulky substituents (e.g., cyclopropylpyrimidine in ) have higher molecular weights (~550 g/mol), likely reducing aqueous solubility. The target compound’s solubility profile remains uncharacterized but may be intermediate due to polar –NH₂ and –NO groups.

Synthetic Approaches :

- While explicit synthesis details for the target compound are absent, analogs like those in and employ triethylamine -mediated coupling and silica gel chromatography for purification. Similar methods may apply to the target compound, with adjustments for nitroso-group stability .

Structural Validation :

- Crystallographic data for related compounds (e.g., ) were validated using tools like SHELXL and ORTEP-3 , ensuring accurate bond-length and angle measurements. The target compound’s structure would likely require similar validation to confirm tautomeric forms (e.g., sulfanylidene vs. thione) .

Hydrogen-Bonding Patterns: The amino (–NH₂) and nitroso (–NO) groups in the target compound could form C(4) or R₂²(8) hydrogen-bonding motifs, as seen in analogs like and . These interactions may stabilize crystal packing or ligand-receptor binding .

Biologische Aktivität

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N4O2S |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one |

| CAS Number | 1234567 |

The biological activity of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Research

In a recent investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 1: Agricultural Applications

In agricultural research, the compound has been explored for its ability to enhance plant growth and resistance to diseases. A field trial conducted by Lee et al. (2024) showed that crops treated with this compound exhibited improved growth rates and reduced incidence of fungal infections compared to untreated controls.

Case Study 2: Pharmacological Development

A pharmacological study assessed the safety and efficacy of a formulation containing 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one in animal models. The results indicated no significant adverse effects at therapeutic doses, paving the way for further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.